Methyl 3-(2-ethoxyethoxy)propanoate
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Overview
Description
Propanoic acid,3-(2-ethoxyethoxy)-, methyl ester is an organic compound with the molecular formula C8H16O4. It is an ester, which is a type of chemical compound derived from an acid (in this case, propanoic acid) in which at least one hydroxyl group is replaced by an alkoxy group. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid,3-(2-ethoxyethoxy)-, methyl ester typically involves the esterification of propanoic acid with 3-(2-ethoxyethoxy)-1-propanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of propanoic acid,3-(2-ethoxyethoxy)-, methyl ester can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of by-products, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid,3-(2-ethoxyethoxy)-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol in the presence of a strong acid or base.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Transesterification: Catalyzed by acids or bases such as sulfuric acid or sodium methoxide.
Reduction: Performed using lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Propanoic acid and 3-(2-ethoxyethoxy)-1-propanol.
Transesterification: A different ester and alcohol depending on the reactants used.
Reduction: 3-(2-ethoxyethoxy)-1-propanol.
Scientific Research Applications
Propanoic acid,3-(2-ethoxyethoxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the ester functional group into molecules.
Biology: Studied for its potential effects on biological systems, including its role as a flavoring agent.
Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug to deliver active compounds.
Mechanism of Action
The mechanism by which propanoic acid,3-(2-ethoxyethoxy)-, methyl ester exerts its effects depends on its specific applicationThe ester bond is hydrolyzed by enzymes, releasing the active compound that can then exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: An ester with a similar structure but different alkyl groups.
Methyl butyrate: Another ester with a different acid component.
Butyl propionate: An ester with a similar acid component but different alcohol component.
Uniqueness
Propanoic acid,3-(2-ethoxyethoxy)-, methyl ester is unique due to its specific combination of the propanoic acid and 3-(2-ethoxyethoxy)-1-propanol components. This unique structure imparts specific chemical and physical properties that differentiate it from other esters .
Properties
CAS No. |
5420-62-2 |
---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
methyl 3-(2-ethoxyethoxy)propanoate |
InChI |
InChI=1S/C8H16O4/c1-3-11-6-7-12-5-4-8(9)10-2/h3-7H2,1-2H3 |
InChI Key |
RJQNUXAWTOXYCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCC(=O)OC |
Origin of Product |
United States |
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